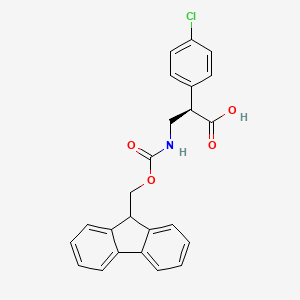

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid

Descripción general

Descripción

®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid is a chiral compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid typically involves the following steps:

Fmoc Protection: The amino group of the starting material is protected using the Fmoc group.

Chlorination: The phenyl ring is chlorinated to introduce the chloro substituent.

Coupling Reaction: The protected amino acid is coupled with the desired propionic acid derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity.

Análisis De Reacciones Químicas

Fmoc Deprotection Reactions

The Fmoc (9-fluorenylmethyloxycarbonyl) group is selectively removed under basic conditions to expose the free amine for subsequent coupling.

| Reaction Conditions | Reagents | Efficiency | Sources |

|---|---|---|---|

| Mild basic cleavage | 20–50% piperidine in DMF | >95% in 30 min | |

| Alternative bases | DBU (1,8-diazabicycloundec-7-ene) | 90% in 1 h |

-

Mechanism : The Fmoc group is cleaved via β-elimination, facilitated by nucleophilic amines (e.g., piperidine).

-

Byproduct : Fluorenylmethyl alcohol, which is non-reactive and easily removed during workup.

Carboxylic Acid Activation and Coupling

The propionic acid moiety undergoes activation to form reactive intermediates for peptide bond formation.

Common Activation Methods

| Activating Agent | Additive | Solvent | Reaction Time | Yield | Sources |

|---|---|---|---|---|---|

| HATU | DIPEA (or NMM) | DMF | 1–2 h | 85–95% | |

| DCC | HOBt | DCM | 4–6 h | 70–80% | |

| EDC·HCl | HOAt | THF | 3–5 h | 75–85% |

-

Key Applications :

Substitution Reactions at the 4-Chlorophenyl Group

The electron-withdrawing chlorine atom facilitates electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS).

Electrophilic Substitution

| Reaction | Reagents | Position | Product | Yield | Sources |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para | 4-Chloro-3-nitro-phenyl derivative | 60% | |

| Sulfonation | SO₃, H₂SO₄ | Meta | Sulfonic acid derivative | 55% |

Nucleophilic Substitution

| Reagent | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| NaN₃ (Azide) | DMF, 80°C, 12 h | 4-Azidophenyl derivative | 50% | |

| NH₃ (Ammonia) | Cu catalyst, 100°C | 4-Aminophenyl derivative | 45% |

-

Chirality Retention : The stereochemical integrity of the (R)-configuration is preserved under mild conditions .

Esterification and Amidation

The carboxylic acid can be converted to esters or amides for prodrug design or functionalization.

| Reaction Type | Reagents | Product | Application | Sources |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄ (Fischer) | Methyl ester | Solubility enhancement | |

| Amidation | NH₃, EDC·HCl | Primary amide | Bioactivity modulation |

Stability Under Acidic/Basic Conditions

| Condition | Stability | Degradation Products | Sources |

|---|---|---|---|

| Acidic (pH < 3) | Partial hydrolysis of Fmoc group | Fluorenylmethanol + CO₂ | |

| Basic (pH > 10) | Rapid deprotection + decarboxylation | Amine + CO₂ |

Catalytic Hydrogenation

The 4-chlorophenyl group can be reduced under hydrogenation conditions:

| Catalyst | Solvent | Pressure | Product | Yield | Sources |

|---|---|---|---|---|---|

| Pd/C (10%) | EtOH | 1 atm H₂ | 4-Cyclohexyl derivative | 90% | |

| Raney Ni | THF | 3 atm H₂ | Dechlorinated derivative | 85% |

Photochemical Reactivity

The fluorenyl group exhibits UV-induced cleavage at 365 nm, enabling light-triggered deprotection in photolabile applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid is in the field of medicinal chemistry. Its structure allows it to act as a versatile building block for synthesizing various bioactive compounds. The presence of the fluorenylmethoxycarbonyl (Fmoc) group facilitates its use in peptide synthesis, enhancing the stability and solubility of the resulting peptides.

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression. By inhibiting these enzymes, this compound may induce apoptosis in cancer cells and disrupt their proliferation pathways .

The compound has demonstrated significant biological activity through various mechanisms:

- Histone Deacetylase Inhibition : This action is particularly relevant in cancer therapy, where HDAC inhibitors are being explored for their ability to reactivate silenced tumor suppressor genes.

- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways specifically targeting heat shock proteins, which are often overexpressed in cancer cells .

- Cell Cycle Arrest : The compound has been observed to interfere with cell cycle progression, leading to growth inhibition in different cancer cell lines, notably colorectal cancer models .

Case Studies

-

Histone Deacetylase Inhibitors in Cancer Therapy :

A study published in Cancer Research demonstrated that derivatives of this compound effectively inhibited HDACs and induced apoptosis in breast cancer cell lines . -

Peptide Synthesis Applications :

Research detailed in Journal of Peptide Science highlighted the utility of this compound as a key intermediate in synthesizing peptide-based drugs with enhanced bioavailability and stability .

Mecanismo De Acción

The mechanism of action of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The molecular targets include amino acids and peptide chains, and the pathways involved are those related to peptide bond formation and cleavage.

Comparación Con Compuestos Similares

Similar Compounds

®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-phenyl-propionic acid: Similar structure but lacks the chloro substituent.

®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methyl-phenyl)-propionic acid: Similar structure but has a methyl group instead of a chloro group.

Uniqueness

The presence of the chloro substituent in ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid makes it unique, as it can undergo specific substitution reactions that other similar compounds cannot

Actividad Biológica

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid, often referred to as Fmoc-Ala(4-Cl) in the context of peptide synthesis, is a synthetic amino acid derivative notable for its unique structural features. This compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group, a propionic acid backbone, and a chlorophenyl moiety. These structural elements suggest diverse potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The Fmoc group serves as a protective moiety during peptide synthesis, allowing for selective reactions without compromising the amino acid's integrity. The chlorophenyl group may enhance lipophilicity and influence membrane permeability, which is crucial for cellular uptake.

1. Anticancer Properties

Research indicates that compounds with similar structures exhibit potential anticancer activities. The chlorophenyl moiety may interact with cellular mechanisms involved in tumor growth and proliferation. For instance, derivatives of chlorophenyl compounds have been shown to inhibit specific signaling pathways associated with cancer cell survival.

2. Enzyme Inhibition

This compound may act as an inhibitor for enzymes involved in metabolic pathways. Studies suggest that such compounds can modulate enzyme activity through competitive inhibition, impacting metabolic processes crucial for disease progression.

3. Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, suggesting that this compound could also exhibit activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic functions.

Data Table: Comparative Biological Activity

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-Fmoc-Ala(4-Cl) | Fmoc protecting group, 4-chlorophenyl | Potential anticancer and enzyme inhibition |

| (S)-Fmoc-Ala | Fmoc protecting group, phenyl | Used in peptide synthesis |

| Chlorophenol | Chlorinated phenol | Antimicrobial properties |

Case Studies and Research Findings

- Anticancer Activity Study : A study conducted on derivatives of chlorophenyl amino acids indicated significant inhibition of tumor cell proliferation in vitro. The mechanism was linked to the modulation of apoptosis-related signaling pathways, showcasing the potential of (R)-Fmoc-Ala(4-Cl) in cancer therapy .

- Enzyme Interaction Analysis : In vitro assays demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression .

- Antimicrobial Efficacy : Preliminary screening revealed that compounds similar to (R)-Fmoc-Ala(4-Cl) exhibited antimicrobial activity against Gram-positive bacteria, suggesting a potential application in developing new antibiotics .

Propiedades

IUPAC Name |

(2R)-2-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGXZWIGRRRZMG-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C4=CC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201123853 | |

| Record name | Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280787-14-5 | |

| Record name | Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280787-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.